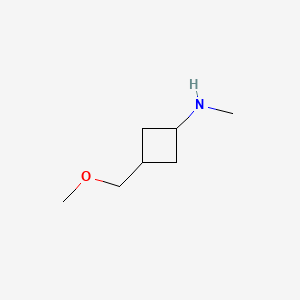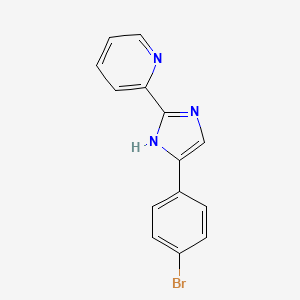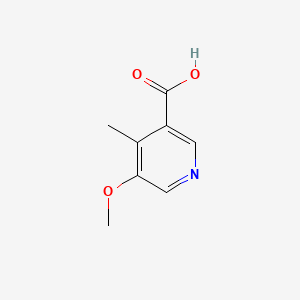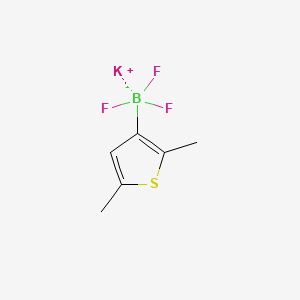
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzylethylene-d4-diamine is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The deuterated version is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Dibenzylethylene-d4-diamine is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of nitrogen-containing compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly cephalosporins and penicillins.
Industry: It is used in the production of polymers and other materials where stable isotope labeling is required.
Mécanisme D'action
The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other nitrogen-containing compounds, participating in metabolic pathways. In chemical reactions, its deuterated nature allows for the study of reaction mechanisms by providing insights into the behavior of hydrogen atoms in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibenzylethylenediamine: The non-deuterated version of the compound.
N,N’-Diphenylethylenediamine: A similar compound with phenyl groups instead of benzyl groups.
N-Benzylethylenediamine: A compound with only one benzyl group attached to the ethylenediamine backbone.
Uniqueness
N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterated nature, which provides stability and allows for detailed studies of reaction mechanisms. Its stable isotope labeling makes it particularly valuable in research applications where tracing the behavior of hydrogen atoms is crucial.
Propriétés
Numéro CAS |
1219795-20-6 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
244.374 |
Nom IUPAC |
N,N/'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
Clé InChI |
JUHORIMYRDESRB-AREBVXNXSA-N |
SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Synonymes |
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)





![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)


![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)

![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)

